molecular formula C18H10F2N6O2S B10901461 13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10901461
M. Wt: 412.4 g/mol
InChI Key: VEESCOHRXSJACZ-UHFFFAOYSA-N
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Description

“13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Key steps may include:

    Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.

    Functional Group Introduction: Introduction of the difluoromethyl, methyl, nitrophenyl, and thia groups through selective reactions.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include:

    Catalysis: Use of catalysts to enhance reaction efficiency.

    Green Chemistry: Implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thia and methyl groups.

    Reduction: Reduction of the nitrophenyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the tetracyclic core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Formation of sulfoxides or sulfones from the thia group.

    Reduction Products: Formation of amines from the nitrophenyl group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a catalyst or ligand in organic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure and functional groups.

    Biochemical Probes: Use as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: Exploration of its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry

    Materials Science:

    Agriculture: Use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalation into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The unique combination of functional groups and tetracyclic structure sets it apart from other compounds.

    Biological Activity: Its potential biological activity and applications in various fields highlight its uniqueness.

Properties

Molecular Formula

C18H10F2N6O2S

Molecular Weight

412.4 g/mol

IUPAC Name

13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C18H10F2N6O2S/c1-8-6-10(15(19)20)22-18-12(8)13-14(29-18)17-23-16(24-25(17)7-21-13)9-4-2-3-5-11(9)26(27)28/h2-7,15H,1H3

InChI Key

VEESCOHRXSJACZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=CC=C5[N+](=O)[O-])C(F)F

Origin of Product

United States

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